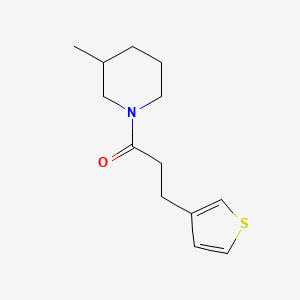
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as MOA-728, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of amyloid-beta aggregation. 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to bind to amyloid-beta peptides, preventing them from clumping together and forming plaques in the brain. This could help to slow or even prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for Alzheimer's disease, 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This suggests that 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could be useful in the treatment of other neurological disorders, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in laboratory experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities, which is important for studies that require a significant amount of the compound. However, one limitation of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of interest is the development of more potent and selective inhibitors of amyloid-beta aggregation. This could lead to the development of more effective treatments for Alzheimer's disease. Another direction for future research is the investigation of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one's potential in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its effects on various enzymes and physiological systems.
Synthesis Methods
The synthesis of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves several steps, including the reaction of 2-methylpiperidine with ethyl chloroformate to form the corresponding carbamate. This is then reacted with 2-amino-4H-1,4-benzoxazin-3-one to produce 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. The synthesis of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been optimized to improve yield and purity, making it a viable option for laboratory research.
Scientific Research Applications
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. This suggests that 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could be a promising therapeutic agent for this debilitating disease.
properties
IUPAC Name |
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-2-3-7-17(10)15(19)11-5-6-12-13(8-11)20-9-14(18)16-12/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNDSDKQDWJWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)



![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)







